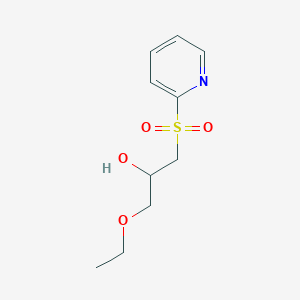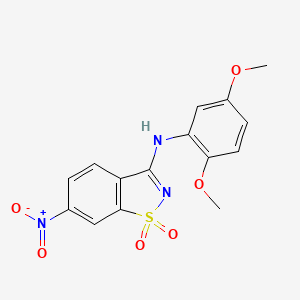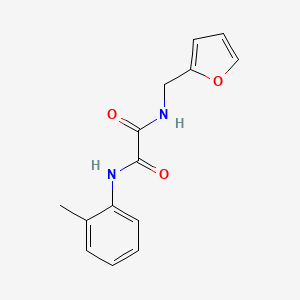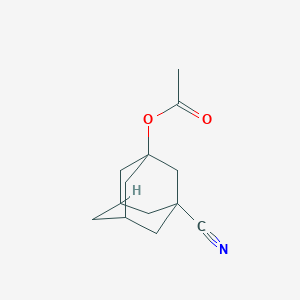
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-3-(2-pyridinylsulfonyl)-2-propanol, also known as EPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPP belongs to the class of sulfonylurea compounds and has been shown to have a significant effect on glucose metabolism. In
Mechanism of Action
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol works by inhibiting the activity of ATP-sensitive potassium (KATP) channels in the pancreas, which leads to an increase in insulin secretion. This mechanism of action makes 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol a potential treatment for diabetes. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This mechanism of action makes 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol a potential treatment for inflammatory diseases.
Biochemical and Physiological Effects
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to have a significant effect on glucose metabolism. In animal studies, 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to increase insulin secretion and decrease blood glucose levels. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines. Additionally, 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol is its specificity for KATP channels and COX-2, making it a potential therapeutic agent for diabetes and inflammatory diseases. However, the moderate yield and purity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol make it challenging to obtain in large quantities for lab experiments. Additionally, the potential toxicity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol at high doses needs to be carefully evaluated.
Future Directions
Future research on 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies are needed to evaluate the potential toxicity of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol and its long-term effects. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol could also be studied in combination with other therapeutic agents to enhance its efficacy. Finally, the potential use of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol in the treatment of other diseases should be explored.
Synthesis Methods
The synthesis of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol involves the reaction of 2-pyridinesulfonyl chloride with 1-ethoxy-2-propanol in the presence of a base catalyst. The resulting compound is then purified using chromatography techniques. The yield of 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol is typically moderate, and the purity of the compound is critical for its use in scientific research.
Scientific Research Applications
1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has been extensively studied for its potential therapeutic properties. It has been shown to have a significant effect on glucose metabolism, making it a promising candidate for the treatment of diabetes. 1-ethoxy-3-(2-pyridinylsulfonyl)-2-propanol has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-ethoxy-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-2-15-7-9(12)8-16(13,14)10-5-3-4-6-11-10/h3-6,9,12H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQQWZNLEHHJTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CS(=O)(=O)C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B5132455.png)
![2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5132462.png)

![propyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5132472.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5132480.png)
![N-{3-[(3-bromo-4-ethoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B5132486.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5132497.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5132507.png)
![{4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(2-thienyl)methanone hydrochloride](/img/structure/B5132508.png)

![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5132544.png)
![5-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B5132556.png)
![6-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5132561.png)